N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. Key reactions include the formation of the cyclopentylamino group and the subsequent introduction of the thioether and carboxamide functionalities. Reaction conditions often require the use of strong bases or acids, and careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studying biological processes and pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in various industrial processes, including the manufacture of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.
Comparison with Similar Compounds
N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
3-(2-(cyclopentylamino)-3,4-dioxocyclobut-1-enylamino)-2-hydroxy-n,n-dimethylbenzamide
Uniqueness: This compound is unique in its combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structural complexity and versatility make it a valuable tool in scientific research and industrial applications.
Biological Activity
N-(4-amino-2-((2-(cyclopentylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N5O4S, with a molecular weight of approximately 431.5 g/mol. The structure features a pyrimidine ring, which is common in many biologically active compounds, and a furan moiety that may contribute to its pharmacological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular signaling pathways. For instance, it has been noted for its potential inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
- Cellular Signaling : The presence of the cyclopentylamino group suggests that the compound might modulate signaling pathways related to cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.
Anticancer Activity
Several studies have investigated the anticancer properties of similar pyrimidine derivatives. For example, compounds with structural similarities have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research indicates that derivatives of this compound can significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammation. For instance, compounds structurally related to this one have demonstrated IC50 values ranging from 0.84 to 1.39 μM against COX-2 inhibition, highlighting their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Inhibition of COX enzymes | |
Cytotoxicity | Reduced viability in cancer cells |
Case Studies
-
Case Study 1: Anticancer Potential
- A study evaluated the effects of similar pyrimidine derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 1 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
-
Case Study 2: Anti-inflammatory Mechanisms
- In a model of acute inflammation, administration of a related compound resulted in a marked decrease in PGE2 levels by over 80%, demonstrating its potential utility in treating inflammatory conditions.
Properties
IUPAC Name |
N-[4-amino-2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c17-13-12(19-14(23)10-6-3-7-25-10)15(24)21-16(20-13)26-8-11(22)18-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,18,22)(H,19,23)(H3,17,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMABPKNTOPYNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.